Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-
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Overview
Description
Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- is a complex organic compound that features a piperazine ring substituted with an anthracenylcarbonyl group and a trifluoromethyl-pyridinyl group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the piperazine ring is functionalized with the anthracenylcarbonyl and trifluoromethyl-pyridinyl groups. The reaction conditions often require the use of catalysts, such as palladium or ruthenium complexes, and may involve steps like hydroamination or cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracenyl ketones, while substitution reactions can introduce new functional groups onto the piperazine ring .
Scientific Research Applications
Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like 1-(9-anthracenylmethyl)piperazine and 1-(4-fluorophenyl)piperazine share structural similarities.
Anthracenyl compounds: Compounds like 9-anthracenecarboxylic acid and 9-anthracenylmethylamine have similar anthracenyl groups.
Uniqueness
What sets piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- apart is its combination of the piperazine ring with both anthracenylcarbonyl and trifluoromethyl-pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
647854-39-5 |
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Molecular Formula |
C25H20F3N3O |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
anthracen-9-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H20F3N3O/c26-25(27,28)19-9-10-22(29-16-19)30-11-13-31(14-12-30)24(32)23-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)23/h1-10,15-16H,11-14H2 |
InChI Key |
WHOLDDRVQQLGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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